Esculentin-2P

Description

Properties

bioactivity |

Antibacterial |

|---|---|

sequence |

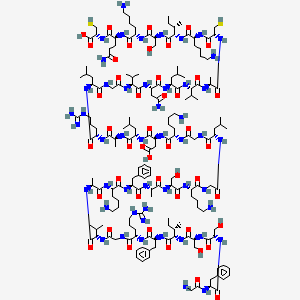

GFSSIFRGVAKFASKGLGKDLARLGVNLVACKISKQC |

Origin of Product |

United States |

Biological Source, Biosynthesis, and Natural Regulation of Esculentin 2p

Native Isolation and Identification Methodologies in Academic Settings

The isolation and characterization of Esculentin-2P from its natural sources are critical for understanding its structure and function. This process involves sophisticated extraction and analytical techniques to purify the peptide from complex biological mixtures.

This compound is naturally found in the defensive skin secretions of specific frog species. oup.comresearchgate.net The primary method for obtaining these secretions in a research context involves inducing the release of the granular gland contents. This can be achieved by mild stress or, more controllably, through the administration of norepinephrine. researchgate.net Once collected, the skin secretions are often stabilized, for instance by snap freezing or lyophilization, to preserve the integrity of the peptides for subsequent analysis. int-res.com

The initial extraction of peptides from the crude secretion or from the skin tissue itself typically involves homogenization in an acidified ethanol (B145695) solution (e.g., ethanol/0.7 M HCl). google.com This process denatures degradative enzymes and facilitates the solubilization of the peptides. Following homogenization, the mixture is centrifuged to separate the peptide-rich supernatant from solid cellular debris. google.com A preliminary purification and concentration step often employs solid-phase extraction using cartridges, such as Sep-Pak C18, which selectively retain peptides while allowing salts and other polar impurities to be washed away. nih.govresearchgate.net

Following initial extraction, a multi-step purification strategy is required to isolate this compound to homogeneity.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is the cornerstone of peptide purification. e-fas.org Specifically, reversed-phase HPLC (RP-HPLC) is extensively used, separating peptides based on their hydrophobicity. nih.govresearchgate.net A typical RP-HPLC protocol involves a gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govresearchgate.net To achieve high purity, sequential chromatographic steps using columns with different selectivities (e.g., C18, C4, or diphenyl phases) are often necessary. nih.govresearchgate.net Gel filtration chromatography, such as with Sephadex G-25, may also be used as an initial step to separate molecules based on size. google.com

Spectrometric Methods: Mass spectrometry (MS) is indispensable for the identification and structural characterization of the purified peptide. e-fas.org Electrospray ionization (ESI-MS) is commonly used to determine the precise molecular mass of the isolated peptide. uniprot.orgpensoft.net To confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. In this technique, the peptide is fragmented, and the resulting fragment ions are analyzed to deduce the sequence. frontiersin.org This combination of HPLC for purification and MS for characterization provides definitive identification of this compound. frontiersin.orgwaters.comthermofisher.com

| Technique | Purpose in this compound Research | Common Implementation |

| Norepinephrine Induction | Stimulate release of skin secretions | Administration to induce granular gland discharge researchgate.net |

| Solvent Extraction | Initial extraction of peptides from skin/secretions | Homogenization in acidified ethanol google.com |

| Solid-Phase Extraction (SPE) | Concentrate and partially purify peptide extract | Use of C18 cartridges (e.g., Sep-Pak) nih.gov |

| Reversed-Phase HPLC (RP-HPLC) | High-resolution purification of peptides | Gradient elution with acetonitrile/water/TFA on C18, C4, or diphenyl columns nih.govresearchgate.net |

| Mass Spectrometry (MS) | Determine molecular weight and amino acid sequence | Electrospray ionization (ESI) for mass and tandem MS (MS/MS) for sequencing uniprot.orgfrontiersin.org |

Extraction Techniques from Biological Matrices

Biosynthetic Pathways and Precursor Processing

The production of this compound within the frog is a controlled, multi-step biological process involving gene transcription, protein translation, and post-translational modifications.

Like other amphibian antimicrobial peptides, this compound is not directly synthesized in its final, active form. It is encoded by a gene and produced via ribosomal translation as a larger, inactive precursor protein known as a prepropeptide. mdpi.comoup.com This precursor has a typical tripartite structure: an N-terminal signal peptide that directs it into the secretory pathway, an acidic propeptide region, and the C-terminal sequence that will become the mature this compound peptide. researchgate.netmdpi.com The highly conserved nature of the preproregion among different AMPs suggests they originate from a common ancestral gene. oup.com

The expression of AMP genes is developmentally regulated, a process known as ontogeny. oup.com Studies on various frog species have shown that the genes encoding for AMPs are often expressed at very low levels, if at all, during the early larval (tadpole) stages. oup.comnih.gov The expression dramatically increases during metamorphosis, the transitional period when the aquatic tadpole develops into a terrestrial or semi-aquatic adult frog. nih.gov For instance, research on Xenopus laevis demonstrated that mRNA for the magainin peptides was first detected at the onset of metamorphic climax and that this expression could be prematurely induced by the administration of thyroid hormone, a key regulator of metamorphosis. nih.gov This developmental timing ensures that the frog is equipped with these crucial chemical defenses as it transitions to a new environment with different pathogenic challenges. frontiersin.org

The synthesis and storage of this compound are localized within specialized structures in the amphibian skin called granular glands. mdpi.comnih.gov These glands are part of the dermal layer and function as microscopic factories and reservoirs for a cocktail of bioactive molecules. researchgate.netnih.gov Following translation of the prepropeptide on ribosomes, the precursor protein is processed. The signal peptide is cleaved, and the resulting propeptide is further processed, often by cleavage at a specific site (like a Lys-Arg signal), to release the mature peptide. frontiersin.orgoup.com

The mature this compound peptides are then stored in high concentrations within the secretory granules of these glands. mdpi.comfrontiersin.org Upon stimulation, such as injury or a predatory threat, the granular glands release their contents onto the skin's surface in a holocrine fashion, where the plasma membrane ruptures to extrude the granules. frontiersin.org This rapid deployment provides a potent chemical shield, representing a critical first line of innate immune defense against potential pathogens in the environment. frontiersin.orgplos.org

Gene Expression and Regulation during Amphibian Ontogeny

Ecological and Evolutionary Pressures Influencing this compound Diversity

The existence and diversity of this compound and related peptides are not random; they are shaped by immense ecological and evolutionary pressures over millions of years.

The primary selective pressure driving the evolution of this compound is the constant threat from pathogenic microorganisms, including bacteria, fungi, and viruses. plos.orgnih.gov The skin of amphibians is a moist, permeable surface that is highly susceptible to infection, making a robust chemical defense system essential for survival. researchgate.netnih.gov The presence of a diverse repertoire of AMPs within a single frog species, often with multiple variants of peptides like esculentins, broadens the spectrum of antimicrobial activity. nih.gov This molecular diversity is believed to have arisen from gene duplication events followed by rapid diversification, driven by an evolutionary "arms race" between the amphibian host and the pathogens in its environment. plos.orgnih.govroyalsocietypublishing.org

The specific ecological niche of a frog species, including factors like temperature, humidity, and the types of pathogens present, exerts significant selective pressure. gvsu.edumdpi.comuwyo.edudicyt.com For example, the ability of some AMPs to function effectively at low temperatures is a clear adaptation to the cold-blooded physiology of amphibians and their habitats. researchgate.net Furthermore, the life history strategy of a species can influence its investment in chemical defenses. oup.com Species with longer larval periods may face different pathogenic threats compared to those with rapid development, potentially leading to differences in the timing and level of AMP expression during ontogeny. oup.com

The discovery of nearly identical or highly similar peptides, such as this compound, in different, albeit related, frog species (e.g., Lithobates pipiens and Pelophylax nigromaculatus) points to a shared evolutionary origin from a common ancestor. researchgate.netuniprot.org The conservation of these peptides underscores their fundamental importance in amphibian defense, while subtle variations between species reflect ongoing adaptation to specific environmental and pathogenic pressures. royalsocietypublishing.org

| Factor | Influence on this compound and other AMPs |

| Pathogen Pressure | Primary driver for the existence and diversification of AMPs as a defense against bacteria, fungi, and viruses. plos.orgroyalsocietypublishing.org |

| Gene Duplication & Diversification | Mechanism for creating a diverse "arsenal" of peptides, allowing for a broad spectrum of activity and countering pathogen resistance. plos.orgnih.gov |

| Environmental Conditions | Abiotic factors like temperature and habitat type shape the specific characteristics and effectiveness of AMPs. gvsu.edumdpi.comdicyt.com |

| Amphibian Ontogeny & Life History | The developmental stage (larva vs. adult) and life cycle strategy influence the timing and level of AMP gene expression. oup.comnih.gov |

| Co-evolution | The reciprocal evolutionary pressure between amphibians and their pathogens leads to the refinement and specialization of AMPs. royalsocietypublishing.org |

Advanced Synthetic and Analytical Methodologies for Esculentin 2p Research

Chemical Synthesis and Analog Design Strategies

The ability to artificially create Esculentin-2P and design novel analogs is fundamental to exploring its therapeutic potential. Chemical synthesis allows for the production of pure peptide material for research and enables systematic modifications to its structure to enhance activity or other properties.

Solid-Phase Peptide Synthesis (SPPS) for this compound and Derivatives

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing this compound and its derivatives in a laboratory setting. proteogenix.sciencepowdersystems.com This technique involves building the peptide chain sequentially while one end is anchored to an insoluble solid support, typically a resin. powdersystems.combachem.com The process simplifies purification by allowing excess reagents and by-products to be washed away by filtration after each step. proteogenix.sciencebachem.com

The synthesis of a 37-amino acid peptide like this compound follows a cyclical process: bachem.com

Deprotection: An Nα-protecting group (commonly the Fmoc group) on the last added amino acid is removed, typically using a mild base like piperidine. bachem.comcsic.es

Activation and Coupling: The next protected amino acid in the sequence is chemically activated and then coupled to the newly deprotected amino group of the growing peptide chain. proteogenix.science

Washing: The solid support is thoroughly washed to remove any unreacted reagents and soluble by-products. bachem.com

This cycle is repeated until the full peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and all remaining protecting groups on the amino acid side chains are removed, often using a strong acid cocktail containing Trifluoroacetic acid (TFA). proteogenix.sciencenih.gov The crude peptide is then purified, typically by High-Performance Liquid Chromatography (HPLC). nih.gov

SPPS is also the preferred method for creating analogs of this compound. proteogenix.science By substituting specific amino acids in the sequence, researchers can investigate structure-activity relationships, aiming to develop derivatives with improved antimicrobial potency, stability, or reduced toxicity.

Enzyme-Mediated Synthesis and Bioengineering Approaches

While chemical synthesis is dominant, enzyme-mediated and bioengineering strategies represent emerging alternatives for peptide production. uenf.br Bioengineering approaches can be used to produce peptides by harnessing the cellular machinery of microorganisms. mdpi.com This involves genetically engineering bacteria or yeast to express the gene encoding this compound. This method can be advantageous for producing large quantities of the peptide.

Enzyme-mediated synthesis uses isolated enzymes to catalyze the formation of peptide bonds. This approach offers high specificity and can be performed under mild conditions, but it is not as widely used for long peptides like this compound as SPPS. ugent.be The development of these biological system-based approaches is a key area of research aimed at making peptide production more sustainable and cost-effective. mdpi.commdpi.com

Considerations for Peptide Purity and Counterion Effects in Research Applications

The purity of a synthetic peptide is critical for obtaining reliable and reproducible experimental results. Impurities, such as incompletely synthesized chains or by-products from the cleavage process, can interfere with biological assays. genscript.com Therefore, rigorous purification, typically using HPLC to achieve purity levels above 95%, is a standard and necessary step. novoprolabs.com

A significant consideration in peptide research is the presence of counterions. genscript.com During the final cleavage and purification steps of SPPS, TFA is commonly used. bachem.comgenscript.com While most TFA is removed during lyophilization (freeze-drying), residual TFA molecules remain as counterions, balancing the positive charges on the peptide. genscript.com These TFA counterions can have unintended consequences in biological experiments. genscript.comnih.gov For instance, TFA has been shown to affect cell growth and can interfere with certain spectroscopic studies, potentially confounding the interpretation of results. novoprolabs.comgenscript.com For sensitive applications, it may be necessary to exchange the TFA counterions for more biologically compatible ones, such as acetate (B1210297) or hydrochloride. genscript.com

Table 1: Key Factors in Synthetic Peptide Quality

| Factor | Importance | Common Methods/Considerations | Citation |

|---|---|---|---|

| Peptide Purity | Ensures that the observed biological activity is due to the target peptide and not impurities. | High-Performance Liquid Chromatography (HPLC) is the standard for purification and analysis. | nih.govnovoprolabs.com |

| Counterion Type | The counterion (e.g., TFA) can influence peptide solubility, structure, and biological activity. | Ion exchange procedures can replace TFA with more biocompatible ions like acetate or hydrochloride. | genscript.comnih.gov |

| Moisture Content | Water is adsorbed by lyophilized peptides and contributes to the total weight, affecting concentration calculations. | Karl Fischer titration is used to determine the exact water content. | genscript.com |

| Net Peptide Content | The actual percentage of peptide by weight in the final lyophilized product. | Amino Acid Analysis (AAA) or Nitrogen Element Analysis can determine the net peptide content. | genscript.com |

Structural Characterization Techniques for Research Insights

Understanding the three-dimensional structure, or conformation, of this compound is essential because its shape is directly linked to its function. uenf.br Various advanced analytical techniques are used to elucidate its structure and confirm its identity.

Spectroscopic Methods for Conformational Analysis

Spectroscopic techniques are powerful tools for investigating the secondary structure of peptides like this compound in different environments. nih.gov These methods provide insights into how the peptide folds, which is often a prerequisite for its antimicrobial action. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to determine the secondary structural elements of a peptide, such as α-helices and β-sheets. uenf.brnih.gov The technique measures the differential absorption of left- and right-circularly polarized light by the peptide backbone. nih.gov For many antimicrobial peptides, including those in the esculentin (B142307) family, an α-helical conformation is adopted upon interacting with bacterial membranes, a feature that can be monitored with CD spectroscopy. researchgate.netwikipedia.org The presence of TFA counterions can sometimes interfere with CD measurements, as its absorption can overlap with the peptide's signal. genscript.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information, allowing for the determination of the complete three-dimensional structure of a peptide in solution. mdpi.com It can identify which specific amino acids are involved in forming structural motifs and can map the peptide's interaction surfaces with other molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is another technique used to probe a peptide's secondary structure by analyzing the vibrations of its amide bonds. genscript.com

Table 2: Spectroscopic Techniques for Peptide Conformational Analysis

| Technique | Information Gained | Relevance to this compound | Citation |

|---|---|---|---|

| Circular Dichroism (CD) | Provides information on the overall secondary structure content (α-helix, β-sheet, random coil). | Used to study the conformational changes of this compound upon interaction with membrane-mimicking environments. | nih.govuenf.brnih.gov |

| Nuclear Magnetic Resonance (NMR) | Yields detailed 3D atomic-level structures and dynamics in solution. | Can provide a complete structural model of this compound and map its binding sites. | mdpi.com |

| UV Spectroscopy | Can be used to determine peptide concentration and, in advanced applications, can probe the local environment of aromatic residues. | Used for basic quantification and can contribute to conformational analysis through specialized techniques. | rsc.orgsemanticscholar.org |

Advanced Mass Spectrometry for Sequence Verification and Post-Translational Modifications

Mass spectrometry (MS) is an indispensable tool in peptide research, valued for its high sensitivity and accuracy. nih.govcasss.org It is used to confirm the identity of synthetic this compound and to study modifications that may occur in the naturally produced peptide.

Sequence Verification: After synthesis, MS is used to confirm that the peptide has the correct molecular weight, which serves as a primary verification of its amino acid sequence. rapidnovor.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly employed for this purpose. researchgate.netnih.gov For definitive sequence confirmation, tandem mass spectrometry (MS/MS) is used. In this method, the peptide is fragmented in the mass spectrometer, and the masses of the resulting fragments are used to read the amino acid sequence directly, a process known as de novo sequencing. mdpi.comcreative-proteomics.com

Post-Translational Modifications (PTMs): Naturally occurring peptides are often chemically modified after they are synthesized by the ribosome, a process known as post-translational modification (PTM). thermofisher.comwikipedia.org These modifications, which can include amidation at the C-terminus, glycosylation, or the formation of disulfide bonds, are critical for the peptide's structure and biological function. wikipedia.orgabcam.com For this compound, a key PTM is the formation of a disulfide bond between two cysteine residues (Cys31 and Cys37), which creates a cyclic structure at the C-terminal end of the peptide. novoprolabs.com Advanced MS techniques can precisely identify the presence and location of this and other potential PTMs, which may be crucial for the peptide's activity. casss.orgbcreptilesandamphibians.ca

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations are indispensable tools in the study of antimicrobial peptides (AMPs) like this compound. These in silico approaches provide atomic-level insights into the peptide's structural dynamics, its interaction with biological membranes, and the key determinants of its activity. This understanding is crucial for interpreting experimental data and for the rational design of new peptide analogs with enhanced properties.

Molecular dynamics simulations allow researchers to observe the behavior of this compound and its surrounding environment over time. uenf.br By simulating the peptide in different environments, such as in water or in the presence of a lipid bilayer mimicking a bacterial membrane, scientists can predict its secondary structure, stability, and mechanism of membrane disruption. uenf.br For instance, simulations can reveal how the peptide's amphipathic nature drives its insertion into the lipid bilayer, leading to pore formation or other forms of membrane perturbation. uenf.br These simulations can also elucidate the role of specific amino acid residues in membrane binding and penetration, guiding future structure-activity relationship (SAR) studies.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique used in peptide research. mdpi.comnih.gov QSAR models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov In the context of this compound, researchers can synthesize or computationally design a library of analogs with systematic modifications and test their antimicrobial or antiviral activity. The resulting data can be used to build a QSAR model that predicts the activity of new, untested analogs, thereby accelerating the discovery of more potent or selective peptides. mdpi.com

Furthermore, quantum chemical modeling can be employed to study the electronic properties of the peptide and its interactions in fine detail. nih.gov Techniques like Density Functional Theory (DFT) can provide insights into intramolecular and intermolecular forces that stabilize certain peptide conformations or govern its binding to specific molecular targets. researchgate.net

Table 1: Computational Approaches in this compound Research

| Methodology | Application to this compound Research | Key Insights Gained |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulating the interaction of this compound with model bacterial membranes (e.g., POPC/POPG bilayers). | Elucidation of membrane insertion mechanisms, peptide conformational changes upon binding, and the role of specific residues in activity. uenf.br |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating physicochemical properties of this compound analogs with their antimicrobial activity. | Identification of key structural features (e.g., helicity, charge, hydrophobicity) required for optimal activity; prediction of potency for novel analogs. mdpi.com |

| Homology Modeling | Predicting the three-dimensional structure of this compound based on the known structures of related peptides. | Generation of a structural model for use in docking studies and MD simulations. |

| Circular Dichroism (CD) Spectroscopy Simulation | Predicting the CD spectrum from a simulated 3D structure for comparison with experimental data. | Validation of computationally derived secondary structures (e.g., α-helical content) in different environments. uenf.br |

Methodologies for Quantifying this compound in Biological Samples for Research

Accurate and reliable quantification of this compound in complex biological matrices, such as plasma, tissue homogenates, or skin secretions, is essential for pharmacokinetic and pharmacodynamic studies in a research context. Given the complex nature of these samples, which contain numerous interfering substances, highly selective and sensitive analytical methods are required. nih.gov The primary techniques employed for the bioanalysis of peptides like this compound are immunoassays and, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Chromatographic-Mass Spectrometric (LC-MS/MS) Approaches for Research Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of peptides and proteins in biological samples due to its superior selectivity, sensitivity, and wide dynamic range. veedalifesciences.combioanalysis-zone.com This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly selective and sensitive detection of tandem mass spectrometry. nih.gov

For the analysis of this compound, a typical workflow involves initial sample preparation to extract the peptide from the biological matrix and remove interfering proteins and lipids. This may involve protein precipitation, solid-phase extraction (SPE), or immunocapture. rug.nl The extracted sample is then injected into an HPLC system, where this compound is separated from other components on a reversed-phase column. tandfonline.com

Following chromatographic separation, the peptide enters the mass spectrometer. In the ion source, typically using electrospray ionization (ESI), the peptide molecules are ionized, often forming multiple charged ions. nih.gov The first stage of the mass spectrometer (the first quadrupole) selects a specific mass-to-charge ratio (m/z) corresponding to the this compound parent ion. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second stage of the mass spectrometer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific to the target peptide, minimizing interference from the matrix and ensuring accurate quantification. thermofisher.com

Table 2: Representative LC-MS/MS Parameters for this compound Quantification in Research Samples

| Parameter | Description | Example for this compound Analysis |

|---|---|---|

| Sample Preparation | Extraction and purification of the peptide from the biological matrix. | Solid-Phase Extraction (SPE) or Protein Precipitation followed by centrifugation. |

| LC Column | Stationary phase for chromatographic separation. | Reversed-phase C18 or C4 column (e.g., ACQUITY UPLC Protein BEH C4). rug.nl |

| Mobile Phase | Solvents used to elute the peptide from the column. | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile. rug.nl |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.4 - 0.6 mL/min. rug.nl |

| Ionization Mode | Method for generating ions for MS analysis. | Electrospray Ionization (ESI), Positive Mode. |

| Detection Mode | Mass spectrometric method for selective quantification. | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM). |

| Parent/Product Ions | Specific m/z transitions monitored for quantification. | Selected based on the peptide's sequence and charge state (e.g., monitoring transitions for the [M+4H]4+ or [M+5H]5+ ions). |

Bioassays for Activity Determination in Research Models

Bioassays are fundamental for determining the biological activity of this compound and its analogs in various research models. These assays quantify the peptide's effect on specific biological processes, such as microbial growth or viral infection.

Antimicrobial Activity Assays: The most common method to assess antibacterial and antifungal activity is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC). tandfonline.com In this assay, serial dilutions of this compound are incubated with a standardized concentration of a specific microorganism (e.g., Staphylococcus aureus or Escherichia coli) in a multi-well plate. tandfonline.comnovoprolabs.com After a defined incubation period, the lowest concentration of the peptide that completely inhibits visible growth of the microbe is recorded as the MIC. tandfonline.com

Antiviral Activity Assays: To determine antiviral potency, researchers use cell-based assays. For example, to test activity against a specific virus, host cells are cultured and infected with the virus in the presence of varying concentrations of this compound. nih.govnih.gov The effectiveness of the peptide is often measured by quantifying the reduction in viral replication or infectivity. This can be achieved through methods like plaque reduction assays, where the number of viral plaques (zones of cell death) is counted, or by measuring the expression of a viral protein or a reporter gene (like GFP) in the host cells. nih.gov The concentration of the peptide that inhibits viral activity by 50% is known as the IC₅₀. Studies have shown this compound can directly inactivate viruses like Frog virus 3. nih.gov

Hemolytic Activity Assays: A crucial secondary assay for any antimicrobial peptide intended for research is the hemolytic assay. This assay measures the peptide's lytic activity against red blood cells (typically from humans or sheep) and serves as an initial indicator of its potential cytotoxicity against host cells. tandfonline.com The peptide is incubated with a suspension of red blood cells, and the release of hemoglobin from lysed cells is measured spectrophotometrically. tandfonline.com The results are often expressed as the concentration of peptide that causes 50% hemolysis (HC₅₀). A high HC₅₀ value relative to the MIC is desirable, indicating selectivity for microbial cells over host cells.

Table 3: Research Findings on the Bioactivity of this compound

| Assay Type | Target Organism/Cell | Parameter | Reported Value | Reference |

|---|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC | 2.2 µM | novoprolabs.com |

| Antimicrobial | Escherichia coli | MIC | 0.9 µM | novoprolabs.com |

| Antiviral | Frog virus 3 (FV3) | Activity | Direct inactivation within minutes | nih.gov |

| Antiviral | Channel catfish herpesvirus | Activity | Direct inactivation | nih.gov |

Molecular Mechanisms of Action of Esculentin 2p

Interactions with Pathogen Membranes

The primary mode of action for Esculentin-2P involves its direct interaction with the cellular membranes of pathogens. This interaction is facilitated by its cationic and amphipathic properties, which are crucial for its antimicrobial function. vulcanchem.com

Membrane Permeabilization and Pore Formation Models

This compound disrupts microbial membranes through permeabilization and the formation of pores. This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes, such as phospholipids (B1166683). uenf.br Upon reaching a threshold concentration on the membrane surface, the peptide's hydrophobic regions insert into the lipid bilayer. uenf.br This insertion alters membrane fluidity and structure, leading to the formation of transient pores. nih.govuenf.br

Studies on related esculentin (B142307) peptides, such as a linearized form of esculentin-2EM (E2EM-lin), have provided insights into these mechanisms. E2EM-lin was shown to adopt an α-helical structure in the presence of bacterial membrane mimics, a conformation that is enhanced in alkaline conditions. nih.gov This helical structure is thought to facilitate the penetration and lysis of the membrane. nih.gov Theoretical models suggest that this process may involve the formation of a tilted segment within the peptide's α-helical structure, which drives the pore-forming process. nih.gov Scanning electron microscopy has visualized the physical consequences of this interaction, revealing blebbing, elongation, and fusion of bacterial cells upon peptide treatment. nih.gov

Specificity for Microbial versus Host Cell Membranes

A key characteristic of this compound and other antimicrobial peptides is their selectivity for microbial membranes over those of host cells. This specificity is largely attributed to the differences in membrane composition. Microbial membranes are rich in negatively charged lipids, which electrostatically attract the cationic this compound. uenf.brresearchgate.net In contrast, mammalian cell membranes are typically composed of zwitterionic phospholipids and cholesterol, resulting in a net neutral charge and thus weaker interactions with the peptide. researchgate.net

Research on a related peptide, esculentin-2CHa, demonstrated this differential cytotoxicity. It showed potent activity against various bacteria while having a significantly lower lytic concentration (LC50) against human erythrocytes. nih.gov This selectivity is crucial for its potential as a therapeutic agent, minimizing damage to host tissues. The preference of linearized esculentin-2EM for Gram-positive bacteria over Gram-negative bacteria has been linked to the higher abundance of phosphatidylglycerol (PG) and cardiolipin (B10847521) in Gram-positive membranes, which are more effective at inducing the peptide's α-helical structure compared to the phosphatidylethanolamine (B1630911) (PE) that predominates in Gram-negative membranes. nih.gov

Cellular and Subcellular Targets and Pathways

Beyond membrane disruption, this compound and its analogues have been shown to affect various cellular and subcellular processes, including viral replication and intracellular signaling.

Inhibition of Viral Infectivity and Replication Mechanisms

This compound has demonstrated notable antiviral properties, particularly against viruses that affect amphibians and fish. vulcanchem.com It has been shown to effectively inactivate Frog virus 3 (FV3) and Channel catfish herpesvirus. nih.gov A distinctive feature of its antiviral action is its rapidity, acting within minutes of exposure to the virus, even at low temperatures (as low as 0°C). nih.gov This is in contrast to many mammalian antimicrobial peptides that require longer periods to achieve viral inactivation. nih.gov

Evidence strongly suggests that this compound inactivates viruses directly, rather than by inhibiting their replication within infected host cells. nih.govresearchgate.netvulcanchem.com The proposed mechanism involves interaction with viral membrane components, potentially disrupting the viral envelope or interfering with proteins essential for the virus to attach and enter host cells. vulcanchem.com However, in studies involving Human Immunodeficiency Virus (HIV), this compound was not found to be effective at inhibiting HIV infection of T cells at non-toxic concentrations. nih.gov

Antibacterial and Antifungal Activity Mechanisms

The antibacterial activity of this compound is primarily driven by its ability to permeabilize and disrupt bacterial membranes. nih.gov Studies have shown its effectiveness against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. novoprolabs.com The interaction leads to membrane depolarization and the formation of transient pores, ultimately causing cell death. nih.gov The antimicrobial activity of related esculentin peptides against S. aureus and Vibrio cholerae was found to be maintained at physiological concentrations of certain ions, which is a favorable characteristic for potential therapeutic applications. nih.gov

While specific studies on the antifungal mechanism of this compound are less detailed, the general mechanism for antimicrobial peptides involves interaction with the fungal cell membrane, which is rich in components like ergosterol. jptcp.com This interaction leads to membrane permeabilization and can also involve the inhibition of cell wall synthesis or the induction of apoptosis-like processes. acs.orgmdpi.com Some plant defensins, another class of antimicrobial peptides, have been shown to interact with fungal-specific components in the plasma membrane, leading to permeabilization. cigb.edu.cu

Modulation of Intracellular Signaling Pathways in Research Cell Models

Research on analogues of Esculentin-2CHa has shed light on the potential for these peptides to modulate intracellular signaling pathways. In studies using clonal pancreatic BRIN-BD11 cells, analogues of esculentin-2CHa(1-30) were found to stimulate insulin (B600854) release. nih.gov The mechanism of this action was shown to involve the depolarization of the plasma membrane and an increase in intracellular calcium levels. nih.gov Further investigation using chemical inhibitors suggested the involvement of the phospholipase C (PLC) and protein kinase C (PKC) mediated pathways, as well as an action on K(ATP) and calcium channels. nih.gov

Fluorescently-labeled esculentin-2CHa(1-30) was observed to be internalized by the cells, indicating a membrane action that goes beyond simple disruption. nih.gov While direct modulation of specific signaling pathways by this compound itself has not been extensively characterized, these findings with its analogues suggest that this class of peptides can have complex interactions with host cells, influencing key signaling cascades. The activation of pathways involving protein kinase G and the differential regulation of glucocorticoid and mineralocorticoid receptors have been demonstrated for other modulators, highlighting the complexity and specificity of intracellular signaling. nih.gov

Kinetic Studies of Antimicrobial and Antiviral Effects in Research Models

The efficacy of an antimicrobial or antiviral agent is not only determined by its ability to inhibit or kill pathogens but also by the speed at which it exerts its effects. Kinetic studies are crucial for understanding the therapeutic potential of compounds like this compound, as they provide insight into the rapidity and duration of their action. In research models, these studies typically involve time-kill assays for bacteria and fungi, and time-course viral inactivation experiments.

The primary mechanism by which this compound is thought to exert its rapid effects is through direct interaction with and disruption of microbial membranes. This action is characteristic of many cationic antimicrobial peptides, which are drawn to the negatively charged surfaces of bacterial and viral envelopes. The subsequent perturbation or permeabilization of the membrane is a swift process, leading to leakage of cellular contents and loss of viability, often occurring within minutes.

Antimicrobial Killing Kinetics

Time-kill kinetic assays are the standard method for assessing the bactericidal or bacteriostatic activity of an antimicrobial agent over time. nih.gov These assays involve exposing a standardized population of a microorganism to the peptide at various concentrations (often multiples of its Minimum Inhibitory Concentration, or MIC) and measuring the number of viable cells (Colony Forming Units, CFU/mL) at specific time intervals. emerypharma.com A compound is typically considered bactericidal if it causes a ≥3-log10 reduction (99.9% kill) in the initial inoculum. emerypharma.com

While specific time-kill curve data for this compound against bacteria is not extensively detailed in the available literature, studies on closely related esculentin peptides provide significant insights into its likely kinetic profile. For instance, Esculentin(1-21), a peptide derived from esculentin-1a, has demonstrated extremely rapid bactericidal activity against the opportunistic pathogen Pseudomonas aeruginosa. Research has shown that at a concentration of 1 µM, Esculentin(1-21) can achieve a 99.9% kill rate (bactericidal effect) against multiple strains of P. aeruginosa within just 15 minutes of exposure. nih.gov This rapid action suggests that the primary mechanism is likely the disruption of the bacterial cell membrane, as this occurs too quickly to be attributed to the inhibition of intracellular processes like DNA or protein synthesis. nih.gov

Similarly, studies on other esculentin fragments, such as Esc(1-18), have confirmed this rapid killing action against P. aeruginosa. researchgate.net The swiftness of this effect is a key feature of these peptides, highlighting their potential for treating acute infections where rapid pathogen clearance is necessary.

The table below summarizes the Minimum Inhibitory Concentration (MIC) values reported for this compound against representative Gram-positive and Gram-negative bacteria, which are foundational for conducting kinetic studies.

| Bacterial Species | Gram Stain | MIC (µM) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Positive | 2.2 | novoprolabs.com |

| Escherichia coli | Negative | 0.9 | novoprolabs.com |

Although this compound is known to possess antifungal properties, including activity against Candida albicans, detailed time-kill kinetic studies for fungal pathogens are not as readily available in published research. vulcanchem.comnih.gov The methodology for fungal time-kill assays is similar to that for bacteria, tracking the reduction in viable colonies over time to determine the fungicidal or fungistatic nature of the peptide. frontiersin.org

Antiviral Inactivation Kinetics

A distinctive feature of this compound is its remarkably rapid antiviral activity, a characteristic that sets it apart from many mammalian antimicrobial peptides which often require longer exposure times. vulcanchem.com Research has demonstrated that this compound can inactivate enveloped viruses within minutes of exposure. ajol.infounito.it This effect is believed to stem from direct interaction with the virus particle, likely by disrupting the viral envelope or interfering with proteins essential for attachment and entry into host cells, rather than by inhibiting viral replication after infection has occurred. vulcanchem.comajol.info

Kinetic studies have shown this rapid inactivation against significant viral pathogens affecting ectothermic (cold-blooded) animals.

Frog Virus 3 (FV3): this compound was found to rapidly inhibit the infectivity of this iridovirus, which is a major pathogen contributing to amphibian population declines. ajol.info

Channel Catfish Herpesvirus (CCV): The peptide also demonstrates swift inactivation of this herpesvirus, indicating its broad-spectrum potential extends to viruses affecting other aquatic species. ajol.info

One of the most notable findings from these kinetic studies is that the antiviral action of this compound is maintained at very low temperatures. It effectively inactivates viruses at temperatures as low as 0°C. vulcanchem.comajol.info This is a crucial adaptation for an amphibian peptide, as these animals are often in cool aquatic environments where a rapid immune response is vital for survival.

The table below summarizes the key findings from kinetic studies on the antiviral effects of this compound.

| Virus | Key Kinetic Finding | Effective Temperature Range | Reference |

|---|---|---|---|

| Frog Virus 3 (FV3) | Inactivates virus within minutes of exposure | Effective at temperatures as low as 0°C | ajol.info |

| Channel Catfish Herpesvirus | Acts directly on the virus within minutes | Effective at temperatures as low as 0°C | ajol.infounito.it |

In contrast to its potent effects on amphibian and fish viruses, one study found that this compound was not effective at inhibiting Human Immunodeficiency Virus (HIV) infection in T-cells at non-toxic concentrations. emerypharma.com This highlights the specificity of the peptide's antiviral activities.

Structure Activity Relationship Sar Studies of Esculentin 2p and Its Analogues

Impact of Amino Acid Substitutions and Modifications on Biological Activity

The biological activity of Esculentin-2P and its analogues is profoundly influenced by specific amino acid substitutions and modifications. These changes can modulate the peptide's antimicrobial potency, spectrum of activity, and cytotoxicity.

Systematic substitutions of amino acids have revealed the importance of certain residues for antimicrobial efficacy. For instance, in related esculentin (B142307) peptides, substitutions with non-coded amino acids like α-aminoisobutyric acid (Aib) have been shown to enhance activity against Gram-positive bacteria. frontiersin.org The introduction of D-amino acids at specific positions can also significantly alter the peptide's properties, often reducing hemolytic activity while maintaining or even improving antimicrobial effects. frontiersin.orgnih.gov

Modifications such as C-terminal amidation are common in naturally occurring frog skin peptides and are known to be important for the biological activity of many antimicrobial peptides (AMPs). frontiersin.org This modification can enhance the peptide's stability and its ability to interact with microbial membranes.

The following table summarizes the effects of selected amino acid substitutions on the activity of esculentin-related peptides.

| Parent Peptide | Analogue/Modification | Key Amino Acid Change(s) | Impact on Biological Activity |

| Esculentin-1a(1-21)NH2 | Aib-analogue | Introduction of α-aminoisobutyric acid | Increased activity against Gram-positive bacteria, particularly Staphylococcus species. frontiersin.org |

| Esculentin-1a(1-21)NH2 | Esc(1-21)-1c | Introduction of two D-amino acids | Reduced α-helical content and lower cytotoxicity. rcsb.org |

| Ocellatin-4 | KLLKFVTKVGKAIFKALIKAI-OH | Increased positive net charge from +1 to +6 | Improved activity against plant pathogens. mdpi.com |

| Temporin 1CEb | L-K6 | Increased positive charge to +7 | More active against several Gram-negative and Gram-positive bacteria with almost no hemolytic activity. mdpi.com |

Role of Peptide Helicity, Charge, and Hydrophobicity in Function

The interplay between helicity, net positive charge, and hydrophobicity is a critical determinant of the function of this compound and other α-helical antimicrobial peptides.

Helicity: Esculentin peptides typically adopt an α-helical conformation in membrane-mimicking environments, which is crucial for their antimicrobial action. nih.govresearchgate.net This amphipathic helical structure, with a hydrophobic face and a hydrophilic face, facilitates interaction with and disruption of microbial membranes. nih.gov Studies on analogues have shown that a decrease in helicity, often induced by the introduction of proline or D-amino acids, can lead to reduced antimicrobial activity and cytotoxicity. uenf.brrcsb.org

Charge: this compound is a cationic peptide, and its positive charge is essential for the initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683). uenf.br Increasing the net positive charge of related peptides through amino acid substitutions has been shown to enhance their antimicrobial activity. mdpi.commdpi.com

Hydrophobicity: The hydrophobic residues of this compound are crucial for its insertion into and disruption of the lipid bilayer of microbial membranes. uenf.br A balanced hydrophobicity is necessary; while increased hydrophobicity can enhance antimicrobial potency, it can also lead to increased toxicity towards host cells. nih.gov The hydrophobic moment, which measures the amphipathicity of the helix, is also a key factor in its biological activity.

The following table provides a conceptual overview of how these properties influence the function of this compound and its analogues.

| Physicochemical Property | Role in Antimicrobial Function | Effect of Modification |

| Helicity | Facilitates membrane interaction and disruption. | Disruption of the helix often reduces activity. uenf.brrcsb.org |

| Net Positive Charge | Mediates initial binding to negatively charged microbial membranes. | Increasing positive charge can enhance antimicrobial potency. mdpi.commdpi.com |

| Hydrophobicity | Drives insertion into the lipid bilayer of membranes. | A balance is required to maximize antimicrobial activity while minimizing cytotoxicity. nih.gov |

Importance of Disulfide Bonds in Structural Integrity and Function

A key structural feature of this compound is the presence of a single intramolecular disulfide bond between Cys31 and Cys37, forming a C-terminal cyclic domain. novoprolabs.com This disulfide bridge plays a significant role in maintaining the structural integrity and, consequently, the biological function of the peptide.

Disulfide bonds are known to stabilize the three-dimensional structure of proteins and peptides, protecting them from degradation in the extracellular environment. nih.govneb.commetwarebio.com In the case of this compound, this covalent linkage restricts the conformational flexibility of the C-terminal region, which can be important for its specific interactions with microbial targets. google.com The "Rana box" cyclic domain, a feature shared by several frog skin peptides, is believed to be important for their antimicrobial activity. imrpress.com

While many antimicrobial peptides are linear, the presence of a disulfide bond in this compound and its family members suggests a specific evolutionary advantage. google.com The synthesis of modified peptides lacking this disulfide bridge, for example by replacing cysteine residues with alanine (B10760859) or serine, has been proposed as a method to study its precise contribution to activity. google.com In contrast to defensin-like peptides that have multiple disulfide bonds creating a rigid structure, the single disulfide bond in this compound provides a more localized structural constraint. vulcanchem.com

Truncation and Fragment Studies for Minimal Active Sequences

Truncation and fragment studies are essential for identifying the minimal active sequence of a peptide, which is the shortest fragment that retains significant biological activity. This information is valuable for designing smaller, more cost-effective synthetic peptides with potentially improved therapeutic properties.

For related antimicrobial peptides, such as those in the esculentin and dermaseptin (B158304) families, truncation studies have shown that it is often possible to remove portions of the peptide without completely abolishing its antimicrobial activity. For example, studies on dermaseptin-S3 revealed that the (1–16) fragment retained full antimicrobial potency. nih.gov Similarly, a study on esculentin-1b (B1576697) demonstrated that the N-terminal fragment, Esc(1–18), possessed comparable antimicrobial activity to the full-length peptide but with lower hemolytic capacity. frontiersin.org

These findings suggest that the core antimicrobial activity resides within a specific region of the peptide. The inactive nature of the esculentin-1a(9-21) fragment in stimulating insulin (B600854) release indicates that the N-terminal region is crucial for this particular biological activity. researchgate.net Truncated versions of Rana peptides, created by cleaving at specific residues like glycine (B1666218) or by N-terminal deletion of amino acid pairs, have been proposed for the development of modified peptides. google.com

The following table provides examples of truncation studies on related antimicrobial peptides.

| Parent Peptide | Truncated Fragment | Biological Activity |

| Dermaseptin-S3 | Dermaseptin-S3(1-16) | Retained full antimicrobial potency. nih.gov |

| Esculentin-1b | Esculentin-1b(1-18) | Comparable antimicrobial activity to the full-length peptide with lower hemolytic capacity. frontiersin.org |

| Esculentin-1a(1-21)NH2 | Esculentin-1a(9-21) | Inactive in stimulating insulin release. researchgate.net |

Preclinical and Translational Research Perspectives Excluding Clinical Human Trials

In Vitro Efficacy Studies in Pathogen Models

Esculentin-2P has demonstrated a range of antimicrobial activities in laboratory settings, targeting bacteria, fungi, and viruses. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. cabidigitallibrary.org

Antibacterial Activity: Studies have shown that this compound is effective against both Gram-negative and Gram-positive bacteria. For instance, the MIC for Escherichia coli was determined to be 0.9 µM, while for Staphylococcus aureus, it was 2.2 µM. novoprolabs.com A patent filing also noted its broad-spectrum activity, inhibiting the growth of S. aureus, E. coli, and the yeast Candida albicans. google.com

| Pathogen | Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Escherichia coli | Not Specified | 0.9 µM | novoprolabs.com |

| Staphylococcus aureus | Not Specified | 2.2 µM | novoprolabs.com |

Antiviral Activity: A significant focus of preclinical research has been the antiviral properties of this compound. Research has demonstrated its ability to effectively inactivate certain enveloped viruses. vulcanchem.com Notably, it has shown potent activity against Frog virus 3 (FV3), an iridovirus that can cause widespread mortality in amphibian populations, and channel catfish virus (CCV), a herpesvirus affecting fish. vulcanchem.comresearchgate.net The proposed mechanism of action involves direct interaction with and disruption of the viral envelope, a process that occurs rapidly even at low temperatures. vulcanchem.com In one study exploring the anti-HIV potential of various amphibian peptides, this compound did not show effective inhibition of HIV infection at concentrations that were non-toxic to the host T-cells. google.comunito.it

Antifungal Activity: The antifungal potential of this compound has also been reported. It has been shown to inhibit the growth of the pathogenic yeast Candida albicans, although detailed MIC values in peer-reviewed literature are less commonly reported than for its antibacterial effects. google.com Research on related esculentin (B142307) peptides, such as fragments of esculentin-1b (B1576697), has shown potent activity against both the yeast and more virulent hyphal forms of C. albicans, suggesting a class effect that warrants further investigation for this compound. nih.gov

In Vivo Efficacy Studies in Non-Human Organismal Models

While in vitro studies establish a baseline of antimicrobial activity, in vivo studies in non-human organisms are critical for understanding a compound's potential efficacy in a complex biological system. Direct in vivo efficacy studies specifically for the this compound peptide are limited in published literature. Much of the research has focused on its direct, rapid inactivation of viruses in controlled lab settings rather than in animal infection models. vulcanchem.com

However, significant translational research has been conducted on closely related esculentin peptides and their synthetic derivatives, providing valuable insight into the potential of this peptide family.

Esculentin-1a Derivatives in Bacterial Infection Models: A study on Esculentin-1a(1-21)NH₂, a 21-amino-acid fragment derived from a related esculentin peptide, demonstrated significant in vivo efficacy. nih.gov In a murine model of Pseudomonas aeruginosa keratitis, topical administration of the peptide resulted in a significant reduction in the clinical score of the infection and lowered the number of viable bacteria in the cornea by approximately 4 log10 units compared to the control group. nih.gov

Esculentin-1b Fragments in Fungal Infection Models: The anti-Candida activity of Esc(1-18), a fragment of esculentin-1b, was evaluated in an invertebrate model, the nematode Caenorhabditis elegans. The study found that the peptide promoted the survival of C. albicans-infected worms, highlighting its potential to combat fungal infections in a living organism. nih.gov

Esculentin(1-21) in Sepsis and Lung Infection Models: The fragment Esculentin(1-21) has been shown to prolong the survival of animals in mouse models of both peritoneal and pulmonary infections caused by P. aeruginosa. researchgate.netfrontiersin.org These findings suggest that esculentin-derived peptides can be effective when administered systemically or topically to fight infections in different anatomical locations. researchgate.netfrontiersin.org

These studies on esculentin fragments underscore the therapeutic potential of the esculentin peptide backbone and suggest that this compound could show similar promise in relevant non-human organismal models.

Research on Resistance Development to this compound

A major challenge in antimicrobial drug development is the ability of pathogens to evolve resistance. Antimicrobial peptides like this compound are thought to have a low propensity for inducing resistance compared to conventional antibiotics. mdpi.com This is largely attributed to their primary mechanism of action, which typically involves direct physical disruption of the microbial cell membrane. emerypharma.com This non-specific, rapid lytic mechanism is difficult for microbes to overcome through single-point mutations. mdpi.com

Despite this theoretical advantage, specific experimental studies designed to assess the potential for microbial resistance development to this compound are not extensively reported in the literature. Such research would typically involve serial passage assays, where bacteria are repeatedly exposed to sub-lethal concentrations of the peptide over many generations to see if resistance emerges. gardp.orgcreative-biolabs.comnih.gov While general statements suggest that amphibian AMPs are infrequently associated with resistance, dedicated studies on this compound are needed to scientifically validate this claim. gardp.org The direct membrane-perturbing action observed in related esculentin fragments is considered a primary reason that the emergence of fungal resistance is likely to be limited. nih.gov

Exploration of this compound as a Template for Novel Antimicrobial Agents

The unique structural and functional properties of natural antimicrobial peptides make them excellent starting points, or templates, for the design of new therapeutic agents. researchgate.net this compound and the broader esculentin family are actively being explored in this context. google.comresearchgate.net

The goal of using a natural peptide as a template is to create synthetic or semi-synthetic derivatives that optimize desirable properties, such as increasing potency, broadening the spectrum of activity, improving stability against proteases, or reducing potential toxicity. mdpi.com

Key research directions include:

Creating Peptide Fragments: As demonstrated with Esc(1-21) and Esc(1-18), shorter fragments of the full-length peptide can be synthesized. researchgate.netnih.gov These smaller molecules are often easier and less costly to produce and may retain or even enhance the antimicrobial activity of the parent peptide while potentially reducing negative effects. mdpi.com For example, Esc(1-21) showed potent activity against both planktonic and biofilm forms of P. aeruginosa. researchgate.netfrontiersin.org

Amino Acid Substitution: Researchers can substitute specific amino acids in the peptide sequence. For instance, replacing standard L-amino acids with their D-amino acid counterparts can make the peptide more resistant to degradation by proteases found in the body or secreted by bacteria. nih.govmdpi.com A study on an Esculentin-1a derivative, Esc(1-21)-1c, which included a D-amino acid substitution, found it was significantly more resistant to elastase, a protease abundant in the lungs of cystic fibrosis patients. nih.gov

Patent and Derivative Development: The potential of this peptide family is highlighted in patent filings, which describe how the amino acid sequences of Rana peptides, including the esculentin-2 family, can form the basis for modified versions with higher potency and specificity against resistant pathogens. google.com

This strategy of using the natural esculentin scaffold to engineer novel molecules is a vibrant area of translational research, aiming to convert the promise of these amphibian peptides into viable clinical candidates. researchgate.netnih.govmdpi.com

Future Directions and Emerging Research Avenues for Esculentin 2p

Integration of Artificial Intelligence and Machine Learning in Peptide Design

Machine learning algorithms can be trained on vast datasets of known peptide sequences and their corresponding biological activities. uniri.hrnih.gov This allows for the development of predictive models that can identify the key physicochemical properties and structural motifs responsible for a peptide's function. uniri.hrmdpi.com By analyzing the structure of Esculentin-2P, AI can predict how specific amino acid substitutions would affect its antimicrobial potency or other biological activities. mdpi.com Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can even design entirely new peptide sequences (de novo design) that are predicted to have superior properties to the original this compound. polifaces.denih.gov

Advanced Delivery Systems for Research Models

A critical aspect of translating the potential of peptides like this compound into practical research applications is the development of effective delivery systems. bccresearch.com Peptides are often susceptible to degradation and have limited bioavailability, which can be addressed through advanced delivery technologies. polifaces.de In research models, these systems are crucial for ensuring the peptide reaches its target site in a controlled and sustained manner.

Several advanced delivery systems are being explored for peptide delivery:

Nanoparticles: These tiny carriers can encapsulate peptides, protecting them from enzymatic degradation and enabling targeted delivery to specific cells or tissues. bccresearch.comjneonatalsurg.com Nanoparticles can be engineered from various materials, including polymers and lipids, and their surfaces can be modified with ligands to enhance targeting. jneonatalsurg.com

Liposomes: These are spherical vesicles composed of lipid bilayers that can enclose peptides like this compound. preprints.orggsconlinepress.com Liposomes are biocompatible and can improve the stability and release profile of the encapsulated peptide. preprints.org

Hydrogels: These are three-dimensional polymer networks that can hold large amounts of water and can be used for sustained, localized delivery of peptides.

Implantable Devices: For long-term studies, implantable devices that offer sustained release of a peptide over extended periods are a viable option, improving compliance and ensuring consistent therapeutic levels in research models. bccresearch.com

These advanced systems can be designed to release their payload in response to specific stimuli, such as changes in pH or the presence of certain enzymes, offering precise control over the peptide's availability at the site of action. jneonatalsurg.compitt.edu

Exploration of Novel Biological Activities Beyond Antimicrobial Effects in Research Settings

While this compound is primarily known for its potent antimicrobial activity against bacteria, emerging research suggests its biological functions may be more diverse. uenf.brnovoprolabs.com Amphibian skin peptides are known to possess a wide range of activities, including antiviral, antifungal, and immunomodulatory effects. uenf.brresearchgate.net

Early research has indicated that this compound, along with another frog-derived peptide, Ranatuerin-2P, can effectively inhibit the replication of Frog Virus 3 (FV3), an iridovirus. davidmoore.org.uk This antiviral property opens up new avenues for investigating this compound's potential in studying viral pathogenesis and host defense mechanisms in amphibians. davidmoore.org.uk

Furthermore, many antimicrobial peptides (AMPs) play a role in modulating the host's immune response. ejbiotechnology.info They can act as signaling molecules that influence inflammation and other immune processes. Investigating the potential immunomodulatory effects of this compound in research settings could reveal novel mechanisms by which it contributes to host defense, beyond direct pathogen killing. Other potential activities that warrant investigation include anticancer and antiprotozoal effects, which have been observed in other natural peptides. uenf.br

Development of High-Throughput Screening Methodologies for this compound Analogues

To efficiently explore the vast number of potential this compound analogues generated through rational design or combinatorial chemistry, high-throughput screening (HTS) methodologies are essential. csic.es HTS allows for the rapid testing of large libraries of compounds to identify those with the desired biological activity. nih.govnih.gov

For this compound analogues, HTS assays can be designed to screen for various properties:

Antimicrobial Activity: Whole-cell-based screens can quickly assess the ability of thousands of peptide analogues to inhibit the growth of various pathogenic bacteria and fungi. nih.gov These assays are often performed in microplate formats, allowing for massive parallel testing. nih.gov

Target-Based Screening: If the specific molecular target of this compound is known, target-based screens can be developed to identify analogues that bind to and inhibit the target with high affinity and specificity. nih.gov

Cell Viability and Toxicity: It is crucial to screen for any potential toxicity of the new analogues against host cells. HTS assays can be used to measure the viability of mammalian cells in the presence of the peptides.

Q & A

Q. Q1. What experimental methodologies are recommended for characterizing the structural and functional properties of Esculentin-2P?

- Methodological Answer :

- Circular Dichroism (CD) Spectroscopy : Analyze secondary structure (e.g., α-helical content) under varying pH and temperature conditions .

- Nuclear Magnetic Resonance (NMR) : Resolve 3D structural dynamics in membrane-mimetic environments (e.g., SDS micelles) .

- Mass Spectrometry : Confirm molecular weight and post-translational modifications using MALDI-TOF or LC-MS .

- Functional Assays : Pair structural data with antimicrobial activity tests (e.g., MIC assays) to correlate structure-function relationships .

Q. Q2. How should researchers design in vitro assays to evaluate this compound’s antimicrobial efficacy against multidrug-resistant pathogens?

- Methodological Answer :

- Standardized MIC/MBC Assays : Follow CLSI guidelines using broth microdilution for Gram-negative (e.g., P. aeruginosa) and Gram-positive (e.g., MRSA) strains .

- Time-Kill Kinetics : Monitor bactericidal activity over 24 hours at 2× and 4× MIC to assess concentration-dependent effects .

- Biofilm Disruption : Use crystal violet staining or confocal microscopy to quantify biofilm biomass reduction .

- Control for Cytotoxicity : Include mammalian cell lines (e.g., HEK-293) to differentiate antimicrobial specificity from host cell toxicity .

Advanced Research Questions

Q. Q3. What strategies are effective for resolving contradictions in this compound’s reported mechanisms of action across studies?

- Methodological Answer :

- Comparative Meta-Analysis : Systematically compare datasets from disparate studies (e.g., membrane permeabilization vs. intracellular targeting) using tools like PRISMA .

- Mechanistic Redundancy Testing : Employ genetic knockouts (e.g., bacterial membrane protein mutants) or pharmacologic inhibitors to isolate primary vs. secondary pathways .

- Statistical Validation : Apply multivariate regression to identify confounding variables (e.g., peptide concentration, solvent composition) that may explain divergent results .

Q. Q4. How can researchers optimize in vivo models to study this compound’s therapeutic potential in systemic infections?

- Methodological Answer :

- Animal Model Selection : Use immunocompromised mice (e.g., neutropenic models) for human-relevant infection outcomes .

- Dosage Regimen Design : Conduct pharmacokinetic studies (e.g., AUC, Cmax) to determine optimal dosing intervals .

- Endpoint Parameters : Measure bacterial load (CFU/g tissue), inflammatory markers (e.g., IL-6, TNF-α), and survival rates over 14 days .

- Ethical Compliance : Adhere to IACUC protocols for humane endpoints and sample size justification .

Q. Q5. What advanced techniques are suitable for elucidating this compound’s interactions with host immune pathways?

- Methodological Answer :

- Transcriptomic Profiling : Use RNA-seq to identify immune-related genes (e.g., TLR4, NF-κB) modulated by this compound in macrophages .

- Flow Cytometry : Quantify immune cell populations (e.g., neutrophils, monocytes) in infected tissues post-treatment .

- CRISPR-Cas9 Screening : Perform genome-wide knockout screens in host cells to pinpoint critical immune mediators .

Methodological Design & Analysis

Q6. How should researchers formulate a hypothesis-driven research question on this compound’s synergy with conventional antibiotics?

- Methodological Answer :

- FLOAT Framework : Apply the FLOAT method to define variables (e.g., "How does this compound synergize with ciprofloxacin in reducing E. coli biofilm formation?") .

- Synergy Metrics : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

- Scope Calibration : Narrow focus to specific bacterial strains and antibiotic classes to avoid overgeneralization .

Q. Q7. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50 values .

- Error Propagation Analysis : Quantify uncertainty in combined treatments (e.g., standard deviation across triplicate experiments) .

- ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., peptide alone vs. peptide + adjuvant) .

Data Reproducibility & Ethics

Q. Q8. How can researchers ensure reproducibility when studying this compound’s physicochemical stability?

- Methodological Answer :

- Stability Protocols : Test peptide integrity under stressors (e.g., 37°C, proteolytic enzymes) via HPLC and CD spectroscopy .

- Open-Science Practices : Share raw data (e.g., chromatograms, spectra) in public repositories like Zenodo .

- Reagent Documentation : Specify batch numbers, suppliers, and storage conditions for this compound .

Q. Q9. What ethical considerations are paramount when designing studies involving this compound and animal models?

- Methodological Answer :

- 3Rs Principle : Implement Replacement (e.g., in silico modeling where possible), Reduction (statistical power analysis), and Refinement (minimizing distress) .

- Endpoint Monitoring : Track weight loss, lethargy, and clinical signs of sepsis to trigger early euthanasia .

- Transparency in Reporting : Disclose all experimental conditions and adverse events in manuscripts .

Interdisciplinary & Emerging Topics

Q. Q10. How can bioinformatics tools enhance the design of this compound derivatives with improved therapeutic indices?

- Methodological Answer :

- Sequence Optimization : Use tools like BLAST or UniProt to identify conserved domains for mutagenesis .

- Molecular Dynamics Simulations : Predict membrane interaction energetics using GROMACS or CHARMM .

- Machine Learning : Train models on existing AMP databases to forecast toxicity-activity trade-offs .

Q. Q11. What integrative approaches are recommended for studying this compound’s role in modulating host-microbiome interactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.